REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:12])([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[C:3]([OH:5])=[O:4].[Br:13]Br>C(Cl)(Cl)(Cl)Cl.[Fe]>[CH3:1][C:2]([CH3:12])([C:6]1[CH:11]=[CH:10][C:9]([Br:13])=[CH:8][CH:7]=1)[C:3]([OH:5])=[O:4]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C(=O)O)(C1=CC=CC=C1)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
172 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Control Type
|
UNSPECIFIED
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Setpoint
|
35 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a reflux condenser, magnetic stirrer and oil bath
|
Type
|
TEMPERATURE
|
Details
|
The mixture was gently refluxed for 16 hours
|
Duration
|
16 h
|
Type
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CUSTOM
|
Details
|
to crystallize out of solution
|
Type
|
ADDITION
|
Details
|
Enough carbon tetrachloride (ca. 300 mL) was then added
|
Type
|
DISSOLUTION
|
Details
|
to redissolve the crystals
|
Type
|
WASH
|
Details
|
the solution was washed with ca. 500 mL of dilute aqueous H2SO4
|
Type
|
EXTRACTION
|
Details
|
The washed CCl4 solution was extracted with 10% aqueous NaOH
|
Type
|
WASH
|
Details
|
The combined basic extracts were washed with petroleum ether or pentane
|
Type
|
CUSTOM
|
Details
|
to remove CCl4
|
Type
|
CUSTOM
|
Details
|
neutralized at 0° C. with aqueous H2SO4 (50%)
|
Type
|
CUSTOM
|
Details
|
The precipitated crude acid
|
Type
|
CUSTOM
|
Details
|
was collected on a filtering funnel
|
Type
|
WASH
|
Details
|
washed with cold water and vacuum
|
Type
|
CUSTOM
|
Details
|
dried at 40° C
|
Type
|
CUSTOM
|
Details
|
Four recrystallizations from methanol-water (50/50 vol)
|
Type
|
CUSTOM
|
Details
|
gave a final mp of 122°-124° C.
|
Name
|
|
Type
|
|
Smiles
|
CC(C(=O)O)(C1=CC=C(C=C1)Br)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |